methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate
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Overview
Description
Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate is a complex organic compound that features a benzoate ester linked to an azetidine ring This compound is notable for its unique structural properties, which include a sulfonyl group and a carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. This intermediate is then reacted with methyl 2-aminobenzoate to form the final product through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The carboxamido group can be reduced to an amine under reducing conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The sulfonyl and carboxamido groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminosulfonyl)benzoate
- Methyl 2-(methylsulfonyl)benzoate
- Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
methyl 2-[methyl-(1-methylsulfonylazetidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-15(12-7-5-4-6-11(12)14(18)21-2)13(17)10-8-16(9-10)22(3,19)20/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWLZZBWSTLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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